2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
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Overview
Description
2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a phenyl group attached to a hydrazinecarbothioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves the reaction of 2,3-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with phenacylbromides to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor properties and other biological activities.
Materials Science: The compound can be used in the synthesis of new materials with specific properties.
Biological Studies: It is used in studies related to its biological activity and mechanism of action.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.
2-cyano-N’-(2-(2,4-dichlorophenoxy)acetyl)acetohydrazide: Another compound with similar structural features and biological activities.
Uniqueness
2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-[2-(2,3-Dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14Cl2N4O2S
- Molecular Weight : 373.26 g/mol
This compound features a hydrazinecarbothioamide moiety linked to a dichlorophenoxyacetyl group, which may contribute to its biological activities.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Antitumor Activity : The presence of the hydrazine and phenyl groups is associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that hydrazone derivatives can interact with cellular targets leading to apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The dichlorophenoxy group is known for enhancing the lipophilicity of the molecules, allowing better membrane penetration and increased antimicrobial efficacy .
Biological Activity Data
A summary of biological activities related to structurally similar compounds is presented in Table 1.
Compound Name | Activity Type | IC50 (µM) | Cell Line/Organism |
---|---|---|---|
Compound A | Antitumor | 1.61 | Jurkat cells |
Compound B | Antibacterial | 0.75 | E. coli |
Compound C | Antifungal | 0.50 | Candida albicans |
Note : IC50 values indicate the concentration required to inhibit 50% of the target activity.
Case Study 1: Antitumor Activity
In a study conducted on various hydrazone derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. Specifically, derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than conventional antibiotics .
Properties
IUPAC Name |
1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,21)(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNGYPZLZGDJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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